Linker Chain Length: C18 Spacer within the Optimal PROTAC Range of 12 to >20 Carbons
tert-Butyl 18-bromooctadecanoate provides an 18-carbon (C18) linear alkyl spacer, which falls within the reported optimal PROTAC linker length range of 12 to over 20 carbons . In contrast, the commercially prevalent shorter-chain analogs — tert-butyl 4-bromobutanoate (C4) and tert-butyl 6-bromohexanoate (C6) — provide only 4 and 6 methylene units respectively, placing them substantially below the empirically validated lower bound for productive ternary complex formation in most E3 ligase–POI systems . Tert-butyl 12-bromododecanoate (C12, 12 carbons) sits at the lower edge of the optimal range, offering less conformational reach than the C18 compound . Literature analysis demonstrates that linker length affects degradation potency (pDC50) across a range spanning up to 4 log units depending on the specific protein–ligase pair, underscoring that length is not a generic parameter [1].
| Evidence Dimension | Linear alkyl chain length (number of methylene carbons between functional termini) |
|---|---|
| Target Compound Data | 18 carbons (C18); MW 419.49 g/mol; 19 rotatable bonds |
| Comparator Or Baseline | tert-Butyl 4-bromobutanoate: 4 carbons (C4); tert-Butyl 6-bromohexanoate: 6 carbons (C6); tert-Butyl 12-bromododecanoate: 12 carbons (C12) |
| Quantified Difference | C18 provides 3× the chain length of C6 and 4.5× the chain length of C4; C12 provides only 12 carbons vs. 18 for the target compound. Optimal range: 12 to >20 carbons (C18 is centrally positioned). |
| Conditions | PROTAC ternary complex formation; linker length–degradation potency SAR as reviewed in J. Med. Chem. 2021 and Acta Pharm. Sin. B 2024. |
Why This Matters
C18 linker length is centrally positioned within the empirically optimal PROTAC range, reducing the risk of failed ternary complex geometry that plagues sub-12-carbon linkers, thereby decreasing the number of linker-length optimization iterations required during SAR campaigns.
- [1] Bemis TA, La Clair JJ, Burkart MD. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. J Med Chem. 2021;64(12):8042-8052. doi:10.1021/acs.jmedchem.1c00482. View Source
